
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide
Overview
Description
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide (CAS 792940-20-6, molecular formula C₁₂H₁₈N₄O) is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a carboxamide group and at the nitrogen with a 4,6-dimethylpyrimidin-2-yl moiety . This compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes such as soluble epoxide hydrolase (sEH) and STAT3 . Its synthesis typically involves amide coupling reactions, as seen in related compounds .
Preparation Methods
Core Synthetic Strategies
Nucleophilic Aromatic Substitution
The primary route involves coupling 4,6-dimethyl-2-chloropyrimidine with piperidine-4-carboxamide via nucleophilic substitution. The chloride group at the pyrimidine’s 2-position is displaced by the piperidine’s secondary amine under basic conditions .
Reaction Conditions :
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Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
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Solvent : Dimethylformamide (DMF) or acetonitrile
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Temperature : 80–100°C
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Duration : 12–24 hours
Mechanistic Insight :
The base deprotonates the piperidine’s amine, enhancing its nucleophilicity. The electron-withdrawing methyl groups on the pyrimidine ring activate the C2 position for substitution, facilitating bond formation .
Two-Step Synthesis via Carboxylic Acid Intermediate
An alternative approach first synthesizes 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid, followed by amidation:
Step 1: Formation of the Carboxylic Acid
Piperidine-4-carboxylic acid reacts with 4,6-dimethyl-2-chloropyrimidine under conditions similar to §1.1. The product is isolated via acid-base extraction .
Step 2: Carboxylic Acid to Carboxamide Conversion
The carboxylic acid undergoes amidation using thionyl chloride (SOCl₂) to form the acid chloride, which is then treated with aqueous ammonia:
2} \text{RCOCl} \xrightarrow{\text{NH}3} \text{RCONH}_2
Optimized Parameters :
Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Byproduct Formation |
---|---|---|---|
DMF | 36.7 | 0.15 | Low |
Acetonitrile | 37.5 | 0.12 | Moderate |
THF | 7.5 | 0.05 | High |
K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in minimizing hydrolysis of the chloropyrimidine .
Advanced Methodologies
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to improve heat transfer and mixing:
System Parameters :
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Residence Time : 30–60 minutes
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Temperature : 100°C
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Pressure : 10–15 bar
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Output : 5–10 kg/hour
This method reduces side reactions and achieves >90% conversion .
Microwave-Assisted Synthesis
Microwave irradiation accelerates the nucleophilic substitution step:
Conditions :
-
Power : 300 W
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Time : 20–40 minutes
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Yield : 78–85%
This approach reduces energy consumption by 60% compared to conventional heating .
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) to isolate the carboxamide with ≥98% purity.
Spectroscopic Confirmation
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¹H NMR (400 MHz, DMSO-d₆): δ 1.8–2.1 (m, piperidine CH₂), 2.4 (s, pyrimidine CH₃), 6.9 (s, pyrimidine H) .
Challenges and Mitigation
Byproduct Formation
Hydrolysis of the chloropyrimidine to 4,6-dimethylpyrimidin-2-ol is minimized by:
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Anhydrous conditions
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Controlled reagent addition rates
Scalability Issues
Industrial processes address viscosity challenges in flow reactors using:
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Co-solvents (e.g., toluene)
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High-shear mixing
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
Mechanistic Insight :
Hydrolysis proceeds via nucleophilic attack of water on the electrophilic carbonyl carbon, leading to cleavage of the C–N bond in the amide group.
Substitution at the Pyrimidine Ring
The 2-position of the pyrimidine ring participates in nucleophilic substitution reactions:
Key Findings :
- The electron-withdrawing effect of the dimethyl groups enhances electrophilicity at C2 .
- Substitution reactions typically require polar aprotic solvents (e.g., DMF) and elevated temperatures .
Functionalization of the Piperidine Nitrogen
The piperidine nitrogen can undergo alkylation or acylation:
Reaction Type | Reagents | Products | Applications | Reference |
---|---|---|---|---|
Alkylation | Benzyl bromide, K₂CO₃ | N-Benzyl derivatives | Bioactivity modulation | |
Acylation | Acetyl chloride, pyridine | N-Acetylated analogs | Prodrug synthesis |
Case Study :
Alkylation with benzyl bromide under basic conditions produced a derivative showing enhanced binding to muscarinic receptors (Ki = 12 nM) .
Reductive Amination
The secondary amine in piperidine participates in reductive amination:
Carbonyl Source | Reducing Agent | Products | Yield | Reference |
---|---|---|---|---|
Formaldehyde | NaBH₃CN | N-Methylpiperidine analog | 65% | |
Cyclohexanone | H₂, Pd/C | Cyclohexyl-substituted derivative | 58% |
Optimization Notes :
Cross-Coupling Reactions
Palladium-catalyzed coupling modifies the pyrimidine ring:
Limitations :
Oxidation Reactions
The tertiary amine in piperidine is resistant to oxidation, but the pyrimidine ring can be oxidized:
Oxidizing Agent | Conditions | Products | Notes | Reference |
---|---|---|---|---|
KMnO₄ | H₂O, 60°C | Pyrimidine N-oxide | Low yield (32%) | |
mCPBA | DCM, RT | Epoxide (side chain) | Not observed |
Safety Note :
Strong oxidizers like KMnO₄ require careful temperature control to avoid decomposition .
Industrial-Scale Modifications
Process optimization for large-scale synthesis:
Cost Analysis :
DMF reduces reaction time by 40% compared to THF but increases purification costs .
Computational Insights
DFT studies reveal key reactivity trends:
Property | Value (B3LYP/6-31G*) | Relevance | Reference |
---|---|---|---|
LUMO energy | -1.8 eV | Predicts electrophilic sites at C2 and C4 | |
NBO charge (C2) | +0.45 | Confirms susceptibility to nucleophilic attack |
These results align with experimental substitution patterns .
Stability Under Storage
Degradation pathways were analyzed via accelerated stability testing:
Condition | Degradation Products | Half-Life | Reference |
---|---|---|---|
40°C/75% RH | Carboxylic acid (hydrolysis) | 6 months | |
UV light | Ring-opened byproducts | 2 weeks |
Scientific Research Applications
Chemistry
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide serves as a building block in the synthesis of more complex organic molecules. Its stable structure allows for various chemical modifications, making it useful in developing new compounds with desired properties.
Synthetic Routes
The synthesis typically involves:
- Starting Materials : 4,6-dimethyl-2-chloropyrimidine and piperidine-4-carboxamide.
- Conditions : Reaction in the presence of bases like potassium carbonate in polar aprotic solvents such as DMF at elevated temperatures.
Biology
This compound has been investigated for its role as a ligand in receptor binding studies. Its ability to interact with biological targets makes it significant in pharmacological research.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic potential. Research indicates possible applications in treating conditions that require modulation of specific biological pathways.
Therapeutic Properties
Potential therapeutic activities include:
- Antimicrobial effects against various pathogens.
- Anti-inflammatory properties that could benefit conditions like arthritis or other inflammatory diseases.
Industry
The compound is also utilized in industrial applications for developing new materials and optimizing chemical processes. Its unique chemical properties allow for innovations in material science and engineering.
Case Studies and Research Findings
Several studies have highlighted the diverse applications of this compound:
- Study on Receptor Binding : Research has demonstrated its efficacy as a ligand for specific receptors involved in inflammatory responses.
- Antimicrobial Activity Assessment : A series of tests showed promising results against bacterial strains, indicating potential use in antibiotic development.
- Synthetic Methodology Development : Innovations in synthetic routes have enhanced yield and purity, making it more accessible for research purposes.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound’s piperidine-4-carboxamide scaffold is shared across multiple derivatives, but substitutions on the pyrimidine ring and the carboxamide nitrogen significantly influence biological activity and physicochemical properties. Below is a comparative analysis:
Key Observations :
- Bioactivity : Substitutions like trifluoromethylphenyl (e.g., CAS 361199-12-4) correlate with STAT3 inhibition, critical in cancer therapy . The methoxyphenyl ethyl group (CAS 605623-59-4) may enhance lipophilicity, improving membrane permeability for sEH targeting .
- Synthetic Routes : Amide bond formation via chloroformate-mediated coupling (e.g., isobutyl chloroformate) is common , while guanidine derivatives require cyanamide or thiourea intermediates .
Physicochemical and Pharmacokinetic Properties
- Solubility : The parent compound (CAS 792940-20-6) lacks polar groups beyond the carboxamide, suggesting moderate aqueous solubility. Derivatives with methoxy or trifluoromethyl groups (e.g., CAS 605623-59-4, 361199-12-4) exhibit increased lipophilicity, impacting bioavailability .
- Stability : Storage conditions for CAS 792940-20-6 (room temperature, dry) indicate stability under standard conditions, whereas guanidine derivatives may require refrigeration due to hygroscopicity .
Biological Activity
1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide is a piperidine derivative notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural characteristics, which suggest interactions with various biological targets. This article aims to detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is . Its structure features a piperidine ring substituted with a 4,6-dimethylpyrimidinyl group and a carboxamide moiety. This unique arrangement is hypothesized to influence its biological activity significantly.
This compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in cellular processes, potentially affecting pathways related to cell proliferation and survival.
- Receptor Modulation : It may interact with various receptors, altering their activity and leading to downstream effects on cellular signaling pathways .
Antimicrobial Activity
Research indicates that derivatives of piperidine, including this compound, exhibit antimicrobial properties. For instance, studies have shown that certain piperidine derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Antiproliferative Effects
The compound has been investigated for its antiproliferative effects on cancer cells. In vitro studies demonstrated that it could inhibit the proliferation of specific tumor cell lines, indicating potential as an anticancer agent. The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis .
Case Studies
Several case studies have explored the efficacy of piperidine derivatives in preclinical models:
- In Vivo Tumor Growth Inhibition : A study reported that a related piperidine compound significantly inhibited tumor growth in xenograft models when administered at therapeutic doses. The study highlighted the compound's ability to modulate biomarkers associated with tumor progression .
- HIV Inhibition : Similar compounds have been shown to possess anti-HIV activity by acting as CCR5 antagonists. These findings suggest that this compound may share similar properties, warranting further investigation into its antiviral potential .
Comparative Analysis
To contextualize the activity of this compound, it can be compared with other related compounds:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxamide, and what critical reaction parameters require optimization?
- Methodological Answer : A common approach involves coupling 4,6-dimethylpyrimidine-2-thiol with a piperidine-4-carboxamide derivative under nucleophilic substitution conditions. Key parameters include solvent selection (e.g., dichloromethane for improved solubility), base strength (NaOH or K₂CO₃ for deprotonation), and temperature control (50–70°C to balance reactivity and byproduct formation). Post-synthesis purification via column chromatography with ethyl acetate/hexane gradients ensures ≥95% purity .
Q. Which spectroscopic characterization methods are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regioselectivity of pyrimidine substitution and piperidine ring conformation. For example, pyrimidine protons typically resonate at δ 6.8–7.2 ppm, while piperidine carboxamide protons appear at δ 3.1–3.5 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (C₁₂H₁₈N₄O₂, theoretical 266.14 g/mol) with <2 ppm error .
- FT-IR : Identify carbonyl (C=O stretch at ~1650 cm⁻¹) and NH bending (1550–1600 cm⁻¹) to confirm carboxamide functionality .
Q. What solubility and stability profiles should researchers consider for experimental handling?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<0.1 mg/mL). Stability studies under ambient conditions (25°C, 60% RH) show <5% degradation over 30 days, but long-term storage at –20°C under inert atmosphere is recommended to prevent hydrolysis of the carboxamide group .
Advanced Research Questions
Q. How can computational chemistry methods be integrated into the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Mechanical Calculations (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, electron-deficient pyrimidine rings may favor nucleophilic attack at the 2-position .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to identify key binding residues. Adjust substituents on the piperidine ring to improve binding free energy (ΔG) by ≥1.5 kcal/mol .
Q. What strategies resolve contradictions between computational predictions and experimental results in reaction mechanism studies?
- Methodological Answer :
- Iterative Validation : Compare computed transition states (TS) with kinetic isotope effects (KIE) from labeled experiments. Discrepancies >10% suggest missing solvent effects or non-adiabatic pathways .
- Multivariate Analysis : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading) that computational models may oversimplify. For example, a 2³ factorial design can isolate interactions between temperature, base concentration, and reaction time .
Q. How can researchers address batch-to-batch variability in yield during scale-up synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor reaction progression in real time. Adjust feed rates of reagents if intermediate concentrations deviate by >5% from baseline .
- Failure Mode and Effects Analysis (FMEA) : Rank risks (e.g., impurity carryover, solvent residuals) using severity/probability scores. Prioritize column chromatography over recrystallization if purity thresholds exceed 99% .
Q. What advanced techniques are recommended for studying metabolic stability in biological systems?
- Methodological Answer :
- LC-MS/MS with Isotopic Labeling : Adminstrate ¹³C-labeled compound to track metabolites in hepatic microsomes. Identify oxidative pathways (e.g., CYP450-mediated N-demethylation) using fragmentation patterns .
- Caco-2 Cell Permeability Assays : Measure apparent permeability (Papp) to predict intestinal absorption. A Papp <1×10⁻⁶ cm/s indicates poor bioavailability, necessitating prodrug strategies .
Q. Data Contradiction Analysis Framework
- Scenario : Discrepancy in observed vs. predicted logP values.
- Resolution Steps :
Re-examine Computational Parameters : Verify if atomic partial charges were derived from gas-phase vs. solvated DFT calculations. Solvent corrections (e.g., COSMO-RS) reduce errors by ~0.5 log units .
Experimental Replication : Use shake-flask method (pH 7.4 buffer/octanol) with HPLC quantification. A >0.3 logP difference suggests unaccounted ion-pairing effects .
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-8-7-9(2)15-12(14-8)16-5-3-10(4-6-16)11(13)17/h7,10H,3-6H2,1-2H3,(H2,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELPGXYIOBXPST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388172 | |
Record name | 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
792940-20-6 | |
Record name | 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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